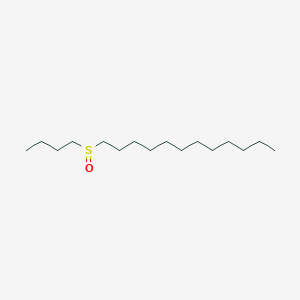

1-(Butylsulfinyl)dodecane

Description

1-(Butylsulfinyl)dodecane (C₁₆H₃₄OS) is an organosulfur compound characterized by a dodecane backbone substituted with a butylsulfinyl (-S(O)-C₄H₉) group. Sulfoxides like this exhibit polar properties due to the sulfinyl group’s partial positive charge on sulfur and negative charge on oxygen, making them versatile in catalysis, surfactancy, and pharmaceutical applications .

Properties

Molecular Formula |

C16H34OS |

|---|---|

Molecular Weight |

274.5 g/mol |

IUPAC Name |

1-butylsulfinyldodecane |

InChI |

InChI=1S/C16H34OS/c1-3-5-7-8-9-10-11-12-13-14-16-18(17)15-6-4-2/h3-16H2,1-2H3 |

InChI Key |

WWHDZGPCPHUBFI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCS(=O)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Butylsulfinyl)dodecane can be synthesized through several methods. One common approach involves the oxidation of 1-(butylthio)dodecane using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, often at room temperature, to ensure selective oxidation of the sulfur atom to the sulfinyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as titanium silicalite-1 (TS-1) can be employed to facilitate the oxidation process, ensuring high selectivity and conversion rates. The use of environmentally friendly oxidants and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(Butylsulfinyl)dodecane undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the sulfinyl group to a sulfonyl group.

Reduction: The sulfinyl group can be reduced back to a thioether using reducing agents like lithium aluminum hydride.

Substitution: The sulfinyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: 1-(Butylsulfonyl)dodecane.

Reduction: 1-(Butylthio)dodecane.

Substitution: Various substituted dodecanes depending on the nucleophile used.

Scientific Research Applications

1-(Butylsulfinyl)dodecane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its unique reactivity makes it a valuable tool in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism by which 1-(Butylsulfinyl)dodecane exerts its effects depends on its chemical reactivity. The sulfinyl group can interact with various molecular targets, including enzymes and receptors, through oxidation-reduction reactions and nucleophilic substitutions. These interactions can modulate biological pathways and processes, leading to the observed effects.

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Chain Length and Polarity : Longer alkyl chains (e.g., didodecyl sulfoxide) increase hydrophobicity, reducing water solubility but enhancing surfactant micelle stability. Shorter chains (e.g., methylsulfinyl-dodecane) improve solubility in polar solvents .

- Oxidation State : Sulfoxides (R-S(O)-R') are more polar and reactive than sulfides (R-S-R'), as seen in the higher boiling points of sulfoxides (e.g., 356.1°C for methylsulfinyl-dodecane vs. 290–300°C for n-dodecylmethyl sulfide) .

Reactivity and Functional Performance

- Catalytic Activity : Sulfoxides like 1-(methylsulfinyl)dodecane have been tested in base-oil formulations for selective catalysis, though their performance is inferior to sulfides in certain solvent systems (e.g., dodecane reduces isoprene selectivity compared to base oil mixtures).

- Surfactancy: Benzodiazepinone derivatives with dodecyl chains (analogous to sulfoxides) demonstrate enhanced drug delivery via micelle formation, suggesting this compound could similarly stabilize hydrophobic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.